2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purities. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific substitution pattern and the presence of both chlorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15Cl2NO4 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2NO4/c20-14-6-4-12(5-7-14)17(23)11-26-19(25)13-8-18(24)22(10-13)16-3-1-2-15(21)9-16/h1-7,9,13H,8,10-11H2 |
InChI Key |
JWFWDJORBGYUQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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